(1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
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Overview
Description
(1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine: is an organic compound that features a furan ring substituted with a nitrophenyl group and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 2-phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The furan ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are typically employed under controlled conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
- 2-Fluorodeschloroketamine
- Di-2-Pyridyl Ketone 4, 4-Dimethyl-3-Thiosemicarbazone (Dp44mT)
Uniqueness: Compared to similar compounds, this compound is unique due to its specific structural features, such as the combination of a furan ring with a nitrophenyl group and a hydrazone moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H13N3O3/c21-20(22)15-8-6-13(7-9-15)17-11-10-16(23-17)12-18-19-14-4-2-1-3-5-14/h1-12,19H/b18-12+ |
InChI Key |
BAVRWDCSJSFVNJ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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